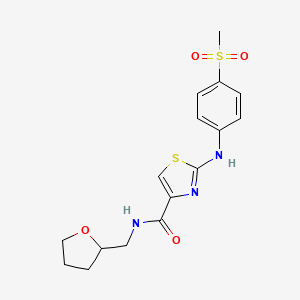
2-((4-(methylsulfonyl)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(methylsulfonyl)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical to cellular function. For instance, thiazoles have been shown to interact with various protein targets through hydrophobic interactions and hydrogen bonding, which can lead to cellular apoptosis in cancer cells.
Anticancer Activity
Research indicates that thiazole compounds exhibit significant anticancer properties. For example, a study identified that thiazole derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial for regulating cell death. The compound under investigation has been shown to have an IC50 value indicating its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (skin cancer) | 1.98 ± 1.22 | |
| U251 (glioblastoma) | 23.30 ± 0.35 | |
| WM793 (melanoma) | <10 |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against several pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Anticonvulsant Activity
Thiazole compounds are also noted for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance anticonvulsant activity.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound against multiple cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in A-431 cells, where it induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Spectrum
In an investigation of its antimicrobial spectrum, the compound was tested against a panel of clinical isolates. It exhibited potent activity against resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, highlighting its potential as a lead candidate for developing new antibiotics.
特性
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-25(21,22)13-6-4-11(5-7-13)18-16-19-14(10-24-16)15(20)17-9-12-3-2-8-23-12/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZEZWEPIAEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














